molecular formula C12H14O5 B12574295 Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate CAS No. 188896-01-7

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate

Cat. No.: B12574295
CAS No.: 188896-01-7
M. Wt: 238.24 g/mol
InChI Key: VXGYOUDTGORREO-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate is an organic compound characterized by the presence of a dimethoxyphenyl group and a hydroxyprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group and is used in similar synthetic applications.

    3,4-Dimethoxyphenylpropionic acid: Another related compound with similar chemical properties.

Uniqueness

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

188896-01-7

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-2-hydroxyprop-2-enoate

InChI

InChI=1S/C12H14O5/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-7,13H,1-3H3

InChI Key

VXGYOUDTGORREO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)OC)O)OC

Origin of Product

United States

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